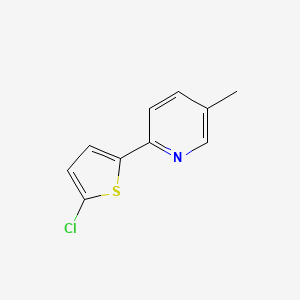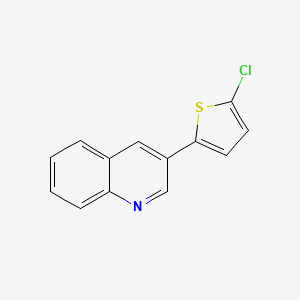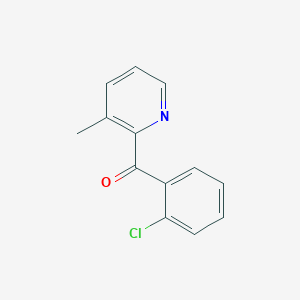
2-(2-Chlorobenzoyl)-3-methylpyridine
説明
“2-Chlorobenzoyl chloride” is used in organic synthesis . It’s used as a pharmaceutical intermediate, for example, as an intermediate of clotrimazolc, preparation of p-chlorobenzoic acid, and production of trichloro-acaricide .
Synthesis Analysis
The synthesis of “2-Chlorobenzoyl chloride” involves a solution of 2-chlorobenzoic acid in toluene. To this mixture, SOCl2 is added. The resulting solution is allowed to react, with stirring, overnight while the temperature is maintained at 75°C .
Molecular Structure Analysis
The molecular formula of “2-Chlorobenzoyl chloride” is C7H4Cl2O .
Chemical Reactions Analysis
“2-Chlorobenzoyl chloride” reacts with aromatic amines and ammonium thiocyanate using polyethylene glycol-400 as the catalyst under the condition of solid-liquid phase-transfer catalysis to form N-aryl-N′ (2-chlorobenzoyl) thioureas .
Physical And Chemical Properties Analysis
“2-Chlorobenzoyl chloride” is a liquid at room temperature with a density of 1.382 g/mL at 25°C .
科学的研究の応用
Supramolecular Chemistry
2-(2-Chlorobenzoyl)-3-methylpyridine derivatives are integral to the study of supramolecular chemistry, particularly in the formation of hydrogen-bonded supramolecular associations. These compounds form various organic salts through proton transfer to the pyridine nitrogen, showcasing diverse non-covalent interactions within their crystal structures. These interactions include classical hydrogen bonds and charge-assisted hydrogen bonds, contributing to the formation of 1D–3D framework structures. Such studies highlight the compound's utility in understanding molecular self-assembly and designing novel molecular architectures (Khalib et al., 2014).
Organic Synthesis and Purification
Research on this compound derivatives also extends to their role as intermediates in the synthesis of pharmaceuticals and agrochemicals. Techniques such as extraction, distillation, and chromatography have been employed to purify these compounds, attesting to their importance in the production of high-purity chemical products. Such studies are crucial for the development of efficient and scalable synthesis protocols for compounds with significant industrial and medicinal relevance (Su Li, 2005).
Coordination Chemistry
In the realm of coordination chemistry, this compound derivatives serve as ligands in the formation of complex structures with metals. These interactions lead to the synthesis of novel coordination polymers and complexes, which are studied for their structural, magnetic, and potentially catalytic properties. Such research contributes to the development of materials with specialized functions, ranging from catalysis to materials science applications (Chen et al., 2005).
Antimicrobial Studies
Compounds derived from this compound have been explored for their antimicrobial properties, with studies focusing on their interactions with DNA and their potential as antimicrobial agents. This line of research is indicative of the broader pharmaceutical applications of these compounds, where their biological activity is harnessed to develop new treatments and drugs (Abu-Youssef et al., 2010).
Safety and Hazards
特性
IUPAC Name |
(2-chlorophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-5-4-8-15-12(9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTMPMFATKQWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241754 | |
| Record name | (2-Chlorophenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1106005-46-2 | |
| Record name | (2-Chlorophenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1106005-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1391936.png)





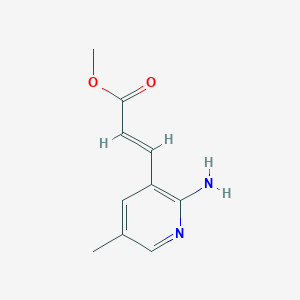
![5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391950.png)
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391952.png)
![Potassium trifluoro[(propan-2-yloxy)methyl]boranuide](/img/structure/B1391953.png)
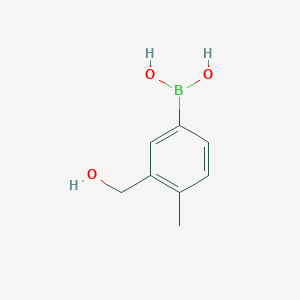
![5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391955.png)
